molecular formula C17H31NO2 B095636 Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- CAS No. 16464-42-9

Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl-

Cat. No. B095636
CAS RN: 16464-42-9
M. Wt: 281.4 g/mol
InChI Key: RACBOBKMDDZSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- (C11H19NO2) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is produced through a specific synthesis method, which involves the reaction between cyclohexanone and 1,3-diisopropylamino-2-propyne in the presence of a catalyst.

Scientific Research Applications

Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use as a ligand in coordination chemistry. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. In addition, it has been studied for its potential as a corrosion inhibitor in the field of materials science.

Mechanism Of Action

The mechanism of action of Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other anticancer agents. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

For research on Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- include further studies on its mechanism of action, as well as its potential use in combination with other anticancer agents. It may also be studied for its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant and anti-inflammatory properties. In addition, further studies may be conducted to optimize the synthesis method to increase the yield and purity of the product.

Synthesis Methods

The synthesis of Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- involves the reaction between cyclohexanone and 1,3-diisopropylamino-2-propyne in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the yield of the product depends on the reaction conditions. The synthesis method has been optimized to increase the yield and purity of the product, making it suitable for various scientific research applications.

properties

CAS RN

16464-42-9

Product Name

Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl-

Molecular Formula

C17H31NO2

Molecular Weight

281.4 g/mol

IUPAC Name

3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol

InChI

InChI=1S/C17H31NO2/c1-6-9-17(19)10-7-8-16(13-17)20-12-11-18(14(2)3)15(4)5/h14-16,19H,7-8,10-13H2,1-5H3

InChI Key

RACBOBKMDDZSAZ-UHFFFAOYSA-N

SMILES

CC#CC1(CCCC(C1)OCCN(C(C)C)C(C)C)O

Canonical SMILES

CC#CC1(CCCC(C1)OCCN(C(C)C)C(C)C)O

synonyms

3-[2-(dipropan-2-ylamino)ethoxy]-1-prop-1-ynyl-cyclohexan-1-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.